Z-Gly-sar-OH

概要

説明

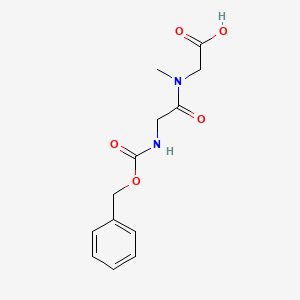

Z-Gly-sar-OH, also known as N-[(phenylmethoxy)carbonyl]glycylsarcosine, is a dipeptide derivative. It is composed of glycine and sarcosine, with a benzyloxycarbonyl (Z) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.

科学的研究の応用

Z-Gly-sar-OH has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

Biology: Employed in studies of peptide transport and metabolism.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

Industry: Utilized in the production of peptide-based materials and pharmaceuticals

作用機序

Target of Action

The primary target of Z-Gly-Sar-OH is the peptide transporter PEPT-1 (SLC15A1) . This transporter plays a crucial role in the nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . It is also involved in the uptake of small bioactive peptides and various therapeutics .

Mode of Action

This compound, a dipeptide, interacts with its target, PEPT-1, by being recognized and transported by this peptide transporter . The compound comprises an N-methylated peptide bond that increases stability against enzymatic degradation , which is crucial for its interaction with PEPT-1.

Biochemical Pathways

The uptake and transport of this compound in cells are mediated by PEPT-1 . The PI3K/AKT signaling pathway regulates the absorption of small peptides . Inhibition of this pathway can significantly suppress the expression of PEPT-1, thus impairing the uptake and transport of this compound .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to its interaction with PEPT-1. The compound exhibits favorable sensitivity in positive ion mode due to the protonation of the amino terminus of the dipeptide in acidic conditions . .

Result of Action

The result of this compound’s action is the successful transport of the compound into cells via PEPT-1 . This process is crucial for the overall health and productivity of organisms, as it contributes to the nutritional supply with amino acids .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the uptake and transport of the compound are significantly higher at 37°C than at 4°C . The optimal pH for transport and uptake is 6.0–6.5 . The presence of certain dipeptides can decrease these properties . Furthermore, the compound’s action can be impaired by inhibitors of the PI3K/AKT signaling pathway .

生化学分析

Cellular Effects

It has been used in studies involving bovine intestinal epithelial cells (BIECs), where it was found that the uptake and transport of Z-Gly-sar-OH were significantly higher at 37°C than at 4°C . The optimal pH for transport and uptake was found to be between 6.0 and 6.5 .

Molecular Mechanism

It is known to be used in proteomics research

Temporal Effects in Laboratory Settings

It has been observed that the uptake and transport of this compound in BIECs are time-dependent .

Transport and Distribution

準備方法

Synthetic Routes and Reaction Conditions

Z-Gly-sar-OH can be synthesized through a series of peptide coupling reactions. One common method involves the reaction of Z-glycine with sarcosine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of peptide synthesis apply. Large-scale production would involve automated peptide synthesizers, which can efficiently couple amino acids and protect groups under controlled conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

化学反応の分析

Types of Reactions

Z-Gly-sar-OH undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release glycine and sarcosine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound. For example, hydrochloric acid or sodium hydroxide solutions can facilitate the hydrolysis process.

Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.

Coupling Reactions: Reagents like DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are commonly used in peptide coupling reactions.

Major Products Formed

Hydrolysis: Glycine and sarcosine.

Substitution: Deprotected glycine-sarcosine dipeptide.

Coupling Reactions: Longer peptide chains with this compound as a building block.

類似化合物との比較

Similar Compounds

Glycine-sarcosine (Gly-Sar): A simpler dipeptide without the benzyloxycarbonyl protecting group.

N-methylglycine (Sarcosine): A single amino acid derivative.

N,N-dimethylglycine: A dimethylated derivative of glycine.

Uniqueness

Z-Gly-sar-OH is unique due to the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins .

生物活性

Z-Gly-sar-OH, a derivative of glycine, has garnered attention in recent years for its biological activities, particularly in relation to its role as a dipeptide. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃NO₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 39608-31-6

This compound functions primarily through its interaction with peptide transporters and various biological pathways:

- Transport Mechanism :

- Inhibition Studies :

Biological Activity

This compound has been linked to various biological activities:

- Neuroprotective Effects : Research indicates that this compound may enhance neuronal survival by modulating reactive oxygen species (ROS) production. Inhibition of prolyl oligopeptidase (POP), an enzyme involved in neurodegenerative processes, has been shown to improve cell viability in neuroblastoma models .

- Anti-inflammatory Properties : The compound has been associated with reduced inflammation through its role in generating immunoactive peptides from larger proteins. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Neuroblastoma Cell Lines :

- Gastrointestinal Absorption :

Research Findings Summary

特性

IUPAC Name |

2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSQLCGFBZSRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293391 | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-91-4 | |

| Record name | 7801-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-GLY-SAR-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。